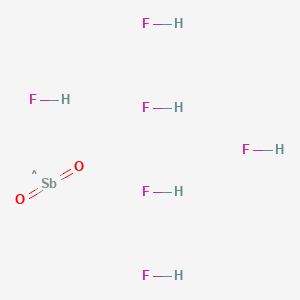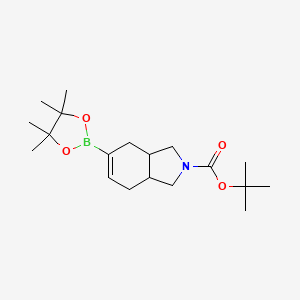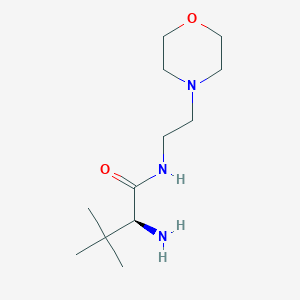
4-Fluoro-3-methylbenzylzinc chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-3-methylbenzylzinc chloride: (MFCD11226463) is an organozinc compound commonly used in organic synthesis. It is a reagent that facilitates various chemical transformations, particularly in the formation of carbon-carbon bonds. This compound is typically supplied as a 0.5 M solution in tetrahydrofuran, a solvent that stabilizes the organozinc species and enhances its reactivity .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 4-fluoro-3-methylbenzylzinc chloride involves the reaction of 4-fluoro-3-methylbenzyl chloride with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-Fluoro-3-methylbenzyl chloride+Zn→4-Fluoro-3-methylbenzylzinc chloride
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and product quality. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.
化学反应分析
Types of Reactions: 4-Fluoro-3-methylbenzylzinc chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It can react with electrophiles to form new carbon-carbon bonds.
Oxidation and Reduction: It can participate in redox reactions, although these are less common.
Coupling Reactions: It is often used in palladium-catalyzed cross-coupling reactions, such as Negishi coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and carbonyl compounds. The reactions are typically carried out in tetrahydrofuran at low temperatures.
Coupling Reactions: Palladium catalysts and ligands are used, with reactions often conducted under an inert atmosphere at elevated temperatures.
Major Products: The major products formed from these reactions depend on the specific substrates and conditions used. For example, in a Negishi coupling reaction, the product would be a biaryl compound.
科学研究应用
4-Fluoro-3-methylbenzylzinc chloride has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biomolecules for studying biological processes.
Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-fluoro-3-methylbenzylzinc chloride involves its role as a nucleophile in chemical reactions. The zinc atom coordinates with the carbon atom, making it more nucleophilic and capable of attacking electrophilic centers. This facilitates the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and substrates used .
相似化合物的比较
- 4-Fluorobenzylzinc chloride
- 3-Methylbenzylzinc chloride
- 4-Methylbenzylzinc chloride
Comparison: 4-Fluoro-3-methylbenzylzinc chloride is unique due to the presence of both a fluorine atom and a methyl group on the benzyl ring. This combination imparts distinct electronic and steric properties, making it particularly useful in selective organic transformations. Compared to its analogs, it offers a balance of reactivity and stability, making it a versatile reagent in synthetic chemistry .
属性
分子式 |
C8H8ClFZn |
|---|---|
分子量 |
224.0 g/mol |
IUPAC 名称 |
chlorozinc(1+);1-fluoro-4-methanidyl-2-methylbenzene |
InChI |
InChI=1S/C8H8F.ClH.Zn/c1-6-3-4-8(9)7(2)5-6;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1 |
InChI 键 |
PXISKUKCHCEIHD-UHFFFAOYSA-M |
规范 SMILES |
CC1=C(C=CC(=C1)[CH2-])F.Cl[Zn+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-[(1R)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)benzoic acid](/img/structure/B13903703.png)



![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B13903710.png)



![Benzyl (4R)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13903744.png)
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid](/img/structure/B13903748.png)

